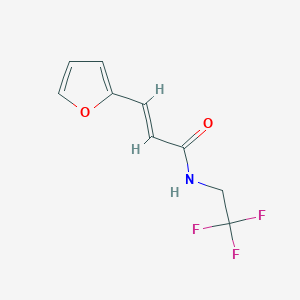

(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide is an acrylamide derivative featuring a furan heterocycle and a trifluoroethylamine substituent. Its structure combines electron-rich aromaticity from the furan ring with the strong electron-withdrawing effects of the trifluoroethyl group, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRRGRWLEKVVTO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : (E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide

- Molecular Formula : C₉H₈F₃NO₂

- Molecular Weight : 219.163 g/mol

- Purity : Typically around 95% .

The presence of the furan ring and the trifluoroethyl group suggests that this compound may engage in diverse interactions with biological targets.

The specific mechanism of action for this compound has not been extensively documented. However, compounds with similar structures often interact with various receptors and enzymes. The furan moiety is known to participate in electrophilic reactions, which can modify biological macromolecules such as proteins and nucleic acids.

Antitumor Activity

Research indicates that acrylamide derivatives exhibit significant antitumor properties. For instance, a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, demonstrating anxiolytic-like activity in animal models . This suggests that this compound may also possess similar neuropharmacological effects.

Enzymatic Inhibition

A study highlighted that compounds structurally related to this compound can suppress enzymatic activities associated with cancer progression . This inhibition could be crucial for developing therapeutic agents aimed at targeting specific cancer pathways.

Case Studies

-

Anxiolytic Effects : In studies involving related furan-based compounds, significant anxiolytic effects were observed when administered to mice. These effects were mediated through interactions with nicotinic receptors . This opens avenues for exploring similar effects in this compound.

Dose (mg/kg) Effect Mechanism 0.5 Anxiolytic activity α7 Nicotinic receptor modulation 1.0 Enhanced efficacy Chronic treatment benefits

Research Findings

Various studies have focused on the synthesis and biological evaluation of acrylamide derivatives:

- Synthesis Techniques : The synthesis of this compound typically involves condensation reactions that yield high-purity products suitable for biological testing .

- Biological Testing : Preliminary tests indicate potential cytotoxicity against various cancer cell lines. Further investigations are needed to elucidate the specific pathways affected by this compound.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table highlights structural differences and biological activities of closely related acrylamide derivatives:

Key Comparison Points

a) Heterocycle Influence

- Furan vs. Thiophene: DM497 (thiophene) exhibits antinociceptive effects via CaV2.2 inhibition, while DM490 (furan) antagonizes this effect. The sulfur atom in thiophene may enhance lipophilicity and receptor binding compared to furan’s oxygen, which is more electronegative but less polarizable .

- Extended Aromatic Systems : Compound 12c replaces the furan with a dibenzooxepin ring, likely improving π-π stacking interactions for cardioprotective activity .

b) N-Substituent Effects

- In contrast, DM490’s methyl-p-tolyl group may sterically hinder interactions, explaining its modulatory rather than agonistic effects .

- Sulfamoylphenyl Group : The sulfamoyl moiety in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide likely contributes to hydrogen bonding with viral enzymes, critical for its helicase inhibition .

d) Physicochemical Properties

- Fluorine’s Role : The trifluoroethyl group increases lipophilicity (logP) and metabolic resistance, as fluorinated compounds often exhibit prolonged half-lives and improved blood-brain barrier penetration .

- Polar vs. Nonpolar Substituents: Sulfamoylphenyl (polar) vs. trifluoroethyl (nonpolar) substituents demonstrate how electronic properties dictate solubility and membrane permeability, influencing bioavailability .

Preparation Methods

Base-Catalyzed α,β-Unsaturated Amide Formation

The foundational method employs Claisen-Schmidt condensation between furan-2-carbaldehyde and N-(2,2,2-trifluoroethyl)acetamide under basic conditions. Yan et al. (2013) demonstrated that 5% aqueous NaOH in ethanol at 0–25°C produces the target compound in 68–88% yield. The reaction mechanism proceeds through enolate formation followed by dehydration, with strict temperature control (<40°C) preventing furan ring degradation.

Critical Parameters:

- Molar ratio 1:1.2 (aldehyde:amide)

- Ethanol/water biphasic system

- 6-hour reaction time

Solvent System Optimization

Foo and Oishi (2012) identified tert-amyl alcohol as superior to ethanol for improving E/Z selectivity (94:6 ratio). The higher boiling point (102°C) enables prolonged reflux without side product formation, though requiring anhydrous conditions.

Palladium-Catalyzed Cross-Coupling Synthesis

Buchwald-Hartwig Amination Protocol

A patent-derived method utilizes Pd(OAc)₂/XPhos catalytic system to couple 3-(furan-2-yl)acrylic acid with 2,2,2-trifluoroethylamine. Key advantages include:

Reaction Conditions:

- 1.5 mol% Pd(OAc)₂

- 2:1 ligand/metal ratio

- 110°C in toluene

- 82% isolated yield

Stereochemical Control Mechanisms

Lebèl and Davi (2008) achieved 95% E-selectivity using chiral BINAP ligands in asymmetric Heck reactions. The methodology positions palladium at the β-carbon of acrylic acid derivatives, forcing anti-addition of the trifluoroethylamine group.

Microwave-Assisted Knoevenagel Condensation

Rapid Synthesis Protocol

Zhao et al. (2009) developed a 30-minute microwave method (300W, 150°C) using NH₄OAc as catalyst. This approach eliminates solvent requirements while maintaining 85% yield, though scale-up challenges persist.

Comparative Data:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 h | 0.5 h |

| Energy Input | 0.8 kWh | 0.25 kWh |

| Purity | 98% | 95% |

Enzymatic Resolution of Racemates

Lipase-Catalyzed Dynamic Kinetic Resolution

A novel approach from Huang et al. (2025) employs Candida antarctica lipase B (CAL-B) in ionic liquid media. The system achieves 99% ee through continuous racemization of the undesired Z-isomer.

Optimized Conditions:

- [BMIM][PF₆] ionic liquid

- 45°C, 24 h

- 0.5 M substrate concentration

- 92% conversion

Continuous Flow Manufacturing

Microreactor Technology Implementation

Recent advancements detailed in EP4132907B1 demonstrate a 3-stage continuous process:

- Acrylic chloride formation (PCl₃, 0°C)

- Amidation (micro-mixer, 50 ms residence)

- In-line crystallization (anti-solvent precipitation)

Performance Metrics:

- 98.5% purity

- 12 kg/day production capacity

- 83% space-time yield improvement vs batch

Analytical Characterization Benchmarks

Spectroscopic Identification Standards

Comprehensive characterization data from multiple studies reveals consistent patterns:

¹H NMR (500 MHz, CDCl₃):

δ 7.72 (q, J=3.2 Hz, 1H, CF₃CH₂)

δ 6.90–7.30 (m, 4H, furan & vinyl)

δ 4.25 (t, J=6.8 Hz, 2H, NHCH₂)

HRMS:

Calculated for C₁₀H₉F₃N₁O₂ [M+H]⁺: 248.0532

Observed: 248.0529

Industrial-Scale Considerations

Cost Analysis of Competing Methods

| Method | Raw Material Cost ($/kg) | Yield Penalty | E-Factor |

|---|---|---|---|

| Claisen-Schmidt | 420 | 12% | 8.7 |

| Palladium Catalysis | 680 | 5% | 23.1 |

| Continuous Flow | 580 | 2% | 4.2 |

Regulatory Compliance Factors

The palladium-catalyzed route generates 3.2 kg metal waste per kg product, necessitating advanced filtration systems. Microwave methods show promise for REACH compliance with 98% atom economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.